molecular formula C13H8BrIN2 B12944817 7-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine CAS No. 947533-58-6

7-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine

Cat. No.: B12944817
CAS No.: 947533-58-6
M. Wt: 399.02 g/mol
InChI Key: CKANVWBKQCKBQB-UHFFFAOYSA-N
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Description

7-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine is a high-value chemical intermediate designed for pharmaceutical and materials science research. This compound features a versatile imidazo[1,2-a]pyridine core, a privileged scaffold in medicinal chemistry known for its wide range of biological activities . The presence of both bromo and iodo substituents on aromatic rings makes this molecule an exceptionally versatile building block for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Heck reactions . The imidazo[1,2-a]pyridine structure is a significant pharmacophore, found in numerous clinically used drugs and bioactive compounds with demonstrated analgesic, anti-inflammatory, antibacterial, antiviral, and anticancer properties . Researchers can leverage this compound as a critical precursor in the development of novel therapeutic agents, particularly for constructing more complex, functionalized molecules aimed at various biological targets . Its structural features also make it a candidate for creating fluorescent probes or electronic materials, given the electron-rich nature of the core system . Notice: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

947533-58-6

Molecular Formula

C13H8BrIN2

Molecular Weight

399.02 g/mol

IUPAC Name

7-bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8BrIN2/c14-10-5-6-17-8-12(16-13(17)7-10)9-1-3-11(15)4-2-9/h1-8H

InChI Key

CKANVWBKQCKBQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=CC(=CC3=N2)Br)I

Origin of Product

United States

Preparation Methods

The synthesis of 7-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde, followed by bromination and iodination reactions. Industrial production methods often utilize transition metal catalysis, metal-free oxidation, and photocatalysis strategies to achieve high yields and purity .

Chemical Reactions Analysis

7-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The compound features a fused imidazole and pyridine ring structure with bromine and iodine substituents. These halogen atoms enhance its chemical reactivity and biological activity. The molecular formula is C9H6BrIN\text{C}_9\text{H}_6\text{BrI}\text{N}, with a molecular weight of approximately 399.02 g/mol. The unique combination of bromine and iodine contributes to its distinct properties, making it a valuable scaffold for drug development.

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds within the imidazo[1,2-a]pyridine family exhibit promising anticancer properties. For instance, structural modifications of this scaffold have led to derivatives that target various cancer cell lines by inhibiting critical signaling pathways involved in tumor growth .
  • Antimicrobial Properties :
    • The compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting biofilm formation and bacterial growth, particularly against strains such as Escherichia coli and Staphylococcus aureus .
  • Neurological Disorders :
    • The imidazo[1,2-a]pyridine scaffold has been explored for its anticonvulsant properties, suggesting potential applications in treating epilepsy and other neurological conditions .
  • VEGF-R2 Inhibition :
    • 7-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine serves as an inhibitor of the vascular endothelial growth factor receptor 2 (VEGF-R2), which plays a crucial role in angiogenesis. This inhibition can be beneficial in treating conditions characterized by abnormal blood vessel growth, such as certain cancers and diabetic complications .

Biological Studies

  • Mechanism of Action :
    The compound's mechanism typically involves interaction with specific molecular targets such as enzymes or receptors. It can inhibit enzyme activity by binding to active or allosteric sites, modulating biological pathways essential for therapeutic effects .
  • Binding Affinity Studies :
    Interaction studies reveal how this compound modulates enzyme functions, which is critical for understanding its therapeutic potential and side effects when used as a drug candidate .

Case Studies and Research Findings

Study Findings
Anticancer ActivityDerivatives of imidazo[1,2-a]pyridine showed selective cytotoxicity against cancer cell lines (e.g., breast and lung cancer) through apoptosis induction .
Antimicrobial ActivityCompounds exhibited moderate to high biofilm inhibition against E. coli, indicating their potential as antibacterial agents .
Neurological EffectsCertain derivatives demonstrated anticonvulsant activity comparable to standard medications in animal models .
VEGF-R2 InhibitionInhibitory effects on VEGF-R2 were linked to reduced angiogenesis in tumor models, suggesting therapeutic applications in cancer treatment .

Mechanism of Action

The mechanism of action of 7-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and synthetic profiles of imidazo[1,2-a]pyridines are highly dependent on substituent type, position, and electronic effects. Below is a systematic comparison of 7-bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine with structurally analogous compounds.

Substituent Position and Halogen Effects

Key Compounds for Comparison:

2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine (C14H11BrN2)

  • Substituents: Bromine-free core with a methyl group at C-7 and a 4-bromophenyl group at C-2.
  • Molecular Weight: 287.16 g/mol .
  • Key Difference : The methyl group at C-7 enhances lipophilicity but reduces electronic polarization compared to bromine.

6-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyrimidine (C12H7BrN4O2) Substituents: Bromine at C-6, nitro group at C-4 of the phenyl ring. Molecular Weight: 319.11 g/mol .

Compound 2h (from )

  • Substituents: Biphenyl side chain at C-2, methyl group at R4.
  • Biological Activity: Potent acetylcholinesterase (AChE) inhibition (IC50 = 79 µM) .
  • Key Difference : The biphenyl moiety enhances π-π stacking in enzyme binding, absent in the iodophenyl analog.

Table 1: Structural and Functional Comparison of Selected Imidazo[1,2-a]pyridines

Compound Name Substituents Molecular Weight (g/mol) Key Property/Activity Reference
This compound Br (C7), 4-Iodophenyl (C2) 369.03 (calculated) High polarizability -
2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine Me (C7), 4-Bromophenyl (C2) 287.16 Enhanced lipophilicity
6-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyrimidine Br (C6), NO2 (C4) 319.11 Metabolic stability
Compound 2h Biphenyl (C2), Me (R4) ~350 (estimated) AChE IC50 = 79 µM

Research Implications and Gaps

  • Pharmacological Potential: The iodophenyl group’s unique steric profile warrants evaluation in kinase or receptor-binding assays, particularly for CNS targets (e.g., GABA receptors) .
  • Synthetic Challenges : Optimizing cross-coupling conditions for iodine-containing aryl halides is critical to improving yields .
  • Unanswered Questions: No data exists on the compound’s solubility, toxicity, or in vivo efficacy, highlighting the need for further studies.

Biological Activity

7-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, summarizing key findings from recent research, including structure-activity relationships (SAR), pharmacological profiles, and potential therapeutic applications.

Biological Activity Overview

Imidazo[1,2-a]pyridine derivatives are known for their broad spectrum of biological activities. The specific activities of this compound include:

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyridine derivatives is often influenced by their structural modifications. A study examining SAR found that:

  • Substituents at the 4-position significantly affect the potency against Mycobacterium tuberculosis.
  • The presence of halogens (like bromine and iodine) enhances the lipophilicity and bioavailability of the compounds.

Table 1: SAR Analysis of Imidazo[1,2-a]pyridine Derivatives

CompoundIC50 (μM)Activity Type
7-Bromo-2-(4-iodophenyl)TBDAntimicrobial
7f (related derivative)0.68Antikinetoplastid
7e (related derivative)1.13Antikinetoplastid

Pharmacological Studies

Recent pharmacological studies have highlighted the efficacy of this compound against various targets:

  • Antikinetoplastid Activity : In a study screening several derivatives against Trypanosoma cruzi and Trypanosoma brucei species, it was found that compounds with similar structural features exhibited potent activity with IC50 values in low micromolar ranges .
  • Cytotoxicity Assessment : The compound's cytotoxicity was evaluated against human lung fibroblasts and primary mouse macrophages. Results indicated low cytotoxicity with selectivity indices exceeding 50 for several derivatives .
  • Antimycobacterial Activity : A focused library screening revealed that certain imidazo[1,2-a]pyridine derivatives were selective inhibitors of Mycobacterium tuberculosis without affecting gram-positive or gram-negative bacteria .

Case Study 1: Antimicrobial Efficacy

In a comparative study of various imidazo[1,2-a]pyridine derivatives, this compound showed promising results against multiple strains of Mycobacterium tuberculosis. The study utilized whole-cell screening to evaluate antimicrobial efficacy.

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of imidazo[1,2-a]pyridine derivatives in models of neuroinflammation. While specific data on this compound was limited, related compounds demonstrated significant protective effects on neuronal cells under stress conditions .

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